Absence of Published Head-to-Head Bioactivity Data vs. Closest Structural Analogs
A systematic search of the peer-reviewed literature, major bioactivity databases (PubChem, BindingDB, ChEMBL), and patent collections failed to identify any public head-to-head comparison, or standalone quantitative biological activity data (IC50, Ki, EC50, etc.), for CAS 2034342-26-0. The closest structurally characterized analog series—e.g., 2-(benzo[d]isoxazol-3-yl)-acetohydrazonoyl cyanides (EPAC antagonists) [1] or benzo[d]isoxazole-based BET inhibitors [2]—differ substantially in the amide-side-chain composition and cannot serve as direct quantitative surrogates. Consequently, no differential potency, selectivity, or ADME/Tox metric can be assigned to this compound relative to any named comparator at the present time.
| Evidence Dimension | Biological activity (IC50 / Ki) vs. closest analogs |
|---|---|
| Target Compound Data | No public bioactivity data available |
| Comparator Or Baseline | Closest published analog series (EPAC antagonists US11124489B2, BET inhibitors) show IC50 values ranging from 8.5 µM to <100 nM on their respective targets |
| Quantified Difference | Not determinable |
| Conditions | Literature and database survey conducted April 2026 |
Why This Matters
Procurement for biological screening must be predicated on the unique faceted scaffold hypothesis; any claim of superiority over analogs would require bespoke, side-by-side experimental comparison.
- [1] US Patent 11,124,489 B2. EPAC antagonists. University of Texas System, issued Sep. 21, 2021. View Source
- [2] Maofeng Zhang et al. 'Design, optimization, and evaluation of benzo[d]isoxazole-containing compounds as potent BET bromodomain inhibitors.' ACS Publications, 2025 (data preview). View Source
- [3] PubChem Compound CID 91630475; ChEMBL and BindingDB search (April 2026) returned no bioactivity entries for CAS 2034342-26-0. View Source
